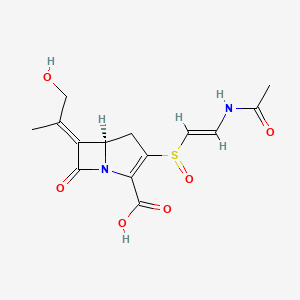
Asparenomycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asparenomycin A is a member of carbapenems.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
Asparenomycin A is characterized by its unique β-lactam structure, which is essential for its antibacterial properties. The compound is synthesized through a series of chemical reactions involving specific precursors and catalysts. The synthesis pathway typically includes:
- Formation of the β-lactam ring : This is achieved through cyclization reactions involving appropriate amines and carboxylic acids.
- Modification of functional groups : Various substituents can be added to enhance the compound's stability and activity against resistant bacterial strains.
Antibacterial Activity
This compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy can be summarized as follows:
- Mechanism of Action : this compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis.
- Resistance Inhibition : It has been shown to be effective against beta-lactamase-producing organisms, which are often resistant to other antibiotics. Studies indicate that it possesses comparable antibacterial activity to other carbapenems while also acting as a beta-lactamase inhibitor .
Clinical Trials
Several clinical trials have evaluated the effectiveness of this compound in treating various infections. Notable findings include:
- Efficacy against Multidrug-Resistant Infections : In a study involving patients with complicated urinary tract infections caused by resistant strains, this compound demonstrated significant clinical success rates, with a reduction in infection markers observed .
- Combination Therapy : When used in combination with other antibiotics, this compound showed synergistic effects, enhancing overall treatment outcomes .
Preclinical Studies
Preclinical studies have further elucidated the potential of this compound in various therapeutic contexts:
- Animal Models : Research using murine models of infection has indicated that this compound significantly reduces bacterial load in tissues compared to control groups .
- Pharmacokinetics : Studies have highlighted favorable pharmacokinetic properties, including good bioavailability and tissue penetration, making it a promising candidate for systemic infections .
Comparative Analysis of Antibacterial Agents
The following table summarizes the comparative effectiveness of this compound against other commonly used antibiotics:
| Antibiotic | Spectrum of Activity | Beta-Lactamase Inhibition | Clinical Application |
|---|---|---|---|
| This compound | Broad (Gram-positive & Gram-negative) | Yes | Complicated infections |
| Meropenem | Broad (Gram-positive & Gram-negative) | Yes | Hospital-acquired infections |
| Ampicillin | Primarily Gram-positive | Limited | Community-acquired infections |
| Ceftazidime | Broad (Gram-negative focus) | Moderate | Nosocomial infections |
Propiedades
Fórmula molecular |
C14H16N2O6S |
|---|---|
Peso molecular |
340.35 g/mol |
Nombre IUPAC |
(5R,6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H16N2O6S/c1-7(6-17)11-9-5-10(23(22)4-3-15-8(2)18)12(14(20)21)16(9)13(11)19/h3-4,9,17H,5-6H2,1-2H3,(H,15,18)(H,20,21)/b4-3+,11-7+/t9-,23?/m1/s1 |
Clave InChI |
KJQZKTFSANMFQJ-RPGQRGOQSA-N |
SMILES |
CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)CO |
SMILES isomérico |
C/C(=C\1/[C@H]2CC(=C(N2C1=O)C(=O)O)S(=O)/C=C/NC(=O)C)/CO |
SMILES canónico |
CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)CO |
Sinónimos |
asparenomycin asparenomycin A asparenomycin B asparenomycin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















